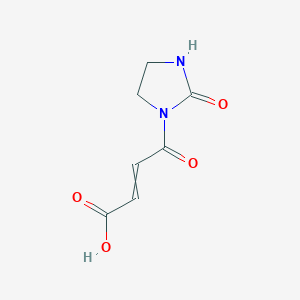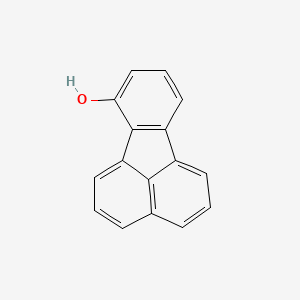
Ethyl 4-(octadecylcarbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(octadecylcarbamoyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-(octadecylcarbamoyl)benzoate can be synthesized through the esterification of 4-(octadecylcarbamoyl)benzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(octadecylcarbamoyl)benzoate undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester can produce the corresponding alcohol.
Aminolysis: Reaction with amines can convert the ester into amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Aminolysis: Primary or secondary amines are used under mild heating conditions.
Major Products
Hydrolysis: 4-(octadecylcarbamoyl)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Aminolysis: The corresponding amide.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(octadecylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Wirkmechanismus
The mechanism of action of ethyl 4-(octadecylcarbamoyl)benzoate involves its interaction with lipid membranes due to its amphiphilic nature. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability . This property makes it useful in drug delivery systems where it can facilitate the transport of active ingredients across biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: A simpler ester with a shorter alkyl chain.
Methyl 4-(octadecylcarbamoyl)benzoate: Similar structure but with a methyl ester group instead of ethyl.
Octadecyl benzoate: Lacks the carbamoyl group, making it less amphiphilic.
Uniqueness
This compound is unique due to its long alkyl chain and carbamoyl group, which confer amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes, such as drug delivery and cosmetic formulations .
Eigenschaften
CAS-Nummer |
84980-34-7 |
|---|---|
Molekularformel |
C28H47NO3 |
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
ethyl 4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C28H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-27(30)25-20-22-26(23-21-25)28(31)32-4-2/h20-23H,3-19,24H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
WPTPFJFWHYHWKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)


![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)

![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)


